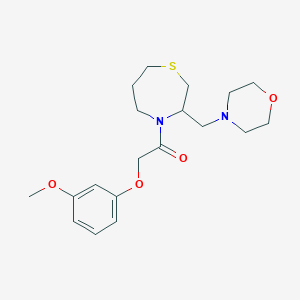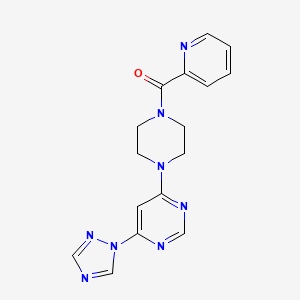
2-Methyloxolane-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyloxolane-2-carbothioamide is a chemical compound with the CAS Number: 1536844-79-7 . It has a molecular weight of 145.23 and its IUPAC name is 2-methyltetrahydrofuran-2-carbothioamide .
Molecular Structure Analysis
The InChI code for 2-Methyloxolane-2-carbothioamide is 1S/C6H11NOS/c1-6(5(7)9)3-2-4-8-6/h2-4H2,1H3,(H2,7,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
It is stored at room temperature . More specific physical and chemical properties are not provided in the search results.
Applications De Recherche Scientifique
Green Extraction of Natural Products
2-Methyloxolane (2-MeOx) presents a sustainable, bio-based alternative to traditional petroleum-based solvents like hexane for the extraction of natural products and food ingredients. This review highlights its efficiency, environmental benefits, and the potential for industrial application, showcasing 2-MeOx as an economically viable solution for replacing conventional solvents in various fields of plant-based chemistry. The detailed analysis covers solvent properties, extraction efficiency, toxicological profiles, environmental impacts, and comparisons with hexane, emphasizing successful industrial transfers and the broader implications for modern plant-based chemistry (Rapinel et al., 2020).
Applications in Organic Synthesis
2-Methyloxolane-2-carbothioamide is involved in the synthesis and structural characterization of various complexes, such as those with Zn(II), Cd(II), and Hg(II) halides. These complexes, used in the synthesis of [M(L1)X2] and [M(L2)X2] types, are instrumental in understanding coordination chemistry and the development of materials with potential applications ranging from catalysis to materials science. The study provides insights into the coordination behavior and ligand properties, laying the groundwork for future applications in material synthesis and catalytic processes (Castiñeiras et al., 2001).
Aromas Extraction from Hops
Investigating 2-methyloxolane as a bio-based solvent for extracting volatile compounds from hops showcases its potential as a greener alternative to hexane. This research not only highlights the solvent's efficacy in solubilizing aromas but also its comparable or superior performance to hexane in lab-scale extractions. The study underlines the environmental and olfactory advantages of 2-methyloxolane, suggesting its viability for industrial applications in flavor and fragrance extraction (Rapinel et al., 2020).
Safety and Hazards
The safety information for 2-Methyloxolane-2-carbothioamide indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Orientations Futures
The replacement of petroleum-based solvents is a hot research topic, which affects several fields of modern plant-based chemistry . All the reported applications have shown that 2-Methyloxolane-2-carbothioamide is an environmentally and economically viable alternative to conventional petroleum-based solvents for extraction of lipophilic foodstuff and natural products .
Propriétés
IUPAC Name |
2-methyloxolane-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c1-6(5(7)9)3-2-4-8-6/h2-4H2,1H3,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFQNDYGRMIQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2461208.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2461209.png)
![7-(2,5-dimethylbenzyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2461210.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B2461211.png)
![N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2461212.png)
![4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B2461213.png)
![1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2461215.png)

